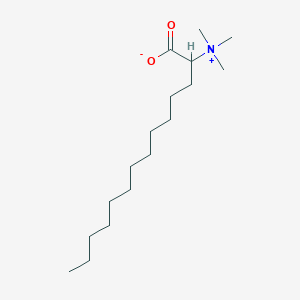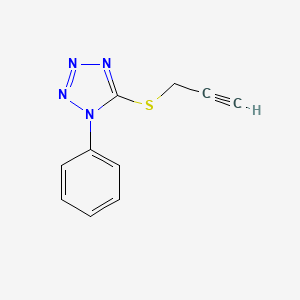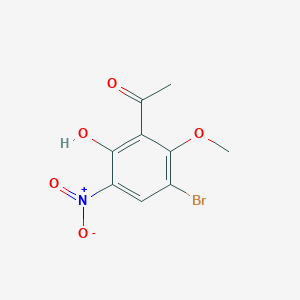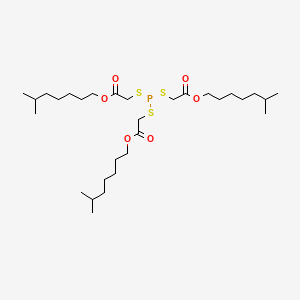
Prepacifennol epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prepacifennol epoxide is a synthetic organic compound belonging to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom. Epoxides are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. This compound has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prepacifennol epoxide can be synthesized through the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction involves the addition of an oxygen atom to the carbon-carbon double bond of the alkene, forming the three-membered epoxide ring. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction efficiency and selectivity. Common catalysts used in industrial epoxidation processes include titanium-based catalysts and metal porphyrins .
Análisis De Reacciones Químicas
Types of Reactions
Prepacifennol epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can proceed via nucleophilic attack, leading to the formation of β-substituted alcohols.
Oxidation and reduction: The epoxide ring can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, thiols, and halides, resulting in the formation of substituted products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Catalysts: Metal-based catalysts, such as cobalt and tin, are often used to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound include β-substituted alcohols, diols, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Prepacifennol epoxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Prepacifennol epoxide involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions include the formation of β-substituted alcohols and diols, which are key intermediates in many synthetic processes .
Comparación Con Compuestos Similares
Prepacifennol epoxide can be compared with other similar epoxide compounds, such as:
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Used in the production of polyether polyols for polyurethane foams.
Styrene oxide: Used in the synthesis of pharmaceuticals and as a reactive intermediate in organic synthesis.
This compound is unique due to its specific reactivity and the range of products it can form through various chemical reactions. Its applications in scientific research and industry further highlight its importance and versatility.
Propiedades
Número CAS |
55304-01-3 |
|---|---|
Fórmula molecular |
C15H21Br2ClO3 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C15H21Br2ClO3/c1-11(2)14(5-7(16)12(3,18)6-8(14)19)13(4)9(20-13)10-15(11,17)21-10/h7-10,19H,5-6H2,1-4H3 |
Clave InChI |
AHEAISCIGHPMGI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CC(C(CC2O)(C)Cl)Br)C3(C(O3)C4C1(O4)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)




